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molecular formula C11H10N2O2 B8599139 N-(2-Phenoxypyridin-3-yl)hydroxylamine CAS No. 180677-33-2

N-(2-Phenoxypyridin-3-yl)hydroxylamine

Cat. No. B8599139
M. Wt: 202.21 g/mol
InChI Key: GSHCJRAIQYSPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977146

Procedure details

A mixture of 9.2 g (43 mmol) of 3-nitro-2-phenoxypyridine (Example 1.a) and 100 ml of N-methylmorpholine was hydrogenated at room temperature (approximately 25° C.) and an H2 pressure of approximately 1.1 bar in the presence of 1 g of 5% platinum/charcoal (51% water; manufactured by Degussa). The hydrogen uptake ceased after approximately 2 hours. The catalyst was removed by filtration through active charcoal. The resulting solution was freed from solvent under reduced pressure ("high vacuum"). This gave 7.8 g (90%) of the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=[O:2].[H][H]>[Pt].CN1CCOCC1>[O:10]([C:5]1[C:4]([NH:1][OH:2])=[CH:9][CH:8]=[CH:7][N:6]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
(approximately 25° C.)
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through active charcoal

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=NC=CC=C1NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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